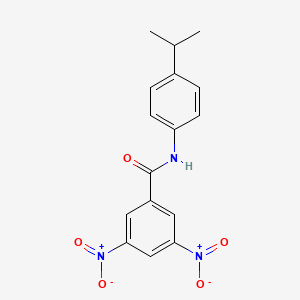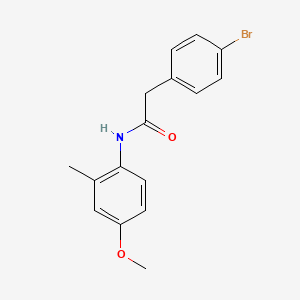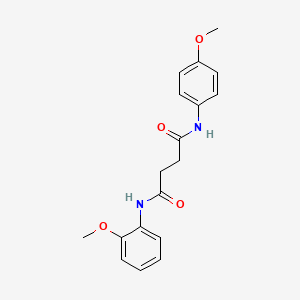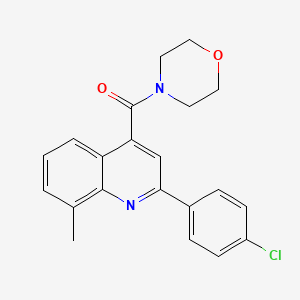![molecular formula C22H18N4O2 B4617812 6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)
6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione
Descripción general
Descripción
6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione is a useful research compound. Its molecular formula is C22H18N4O2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.14297583 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has been conducted on synthesizing heterocyclic quinones, including the synthesis and anti-neoplastic evaluation of derivatives that show promising cytotoxicity for cancer cell lines but lacked activity in vivo for specific leukemia models. This demonstrates the compound's potential in cancer research and drug design (Helissey et al., 1987).
Photovoltaic Materials
Studies on pyrrolo[3,4-g]quinoxaline-6,8-dione-based conjugated copolymers have shown significant potential in bulk heterojunction solar cells, highlighting the role of such compounds in enhancing intramolecular charge transfer, thus achieving high open-circuit voltages and improving power conversion efficiency (Xu et al., 2015).
Medicinal Chemistry
The synthesis of related heterocyclic compounds has shown varied biological activities. For instance, studies have explored the covalent addition of substrates to quinone cofactors, indicating these compounds' relevance in understanding enzyme mechanisms and developing enzyme inhibitors (Dekker et al., 1982). Moreover, synthesis methods leading to compounds with moderate cytotoxic activity on certain cell lines provide insights into potential therapeutic applications (Helissey et al., 1987).
Propiedades
IUPAC Name |
9,12,14-trimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-13-18-20-17(21(27)25(3)22(28)24(20)2)19(14-9-5-4-6-10-14)26(18)16-12-8-7-11-15(16)23-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZROBFBOIISCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=C4C(=C3C5=CC=CC=C5)C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)
![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)
![1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)
![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)
![4-(acetylamino)phenyl [5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4617766.png)


![1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4617781.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617804.png)


![N'-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4617824.png)
![N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride](/img/structure/B4617827.png)
